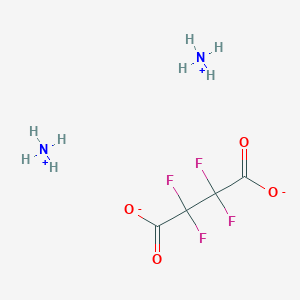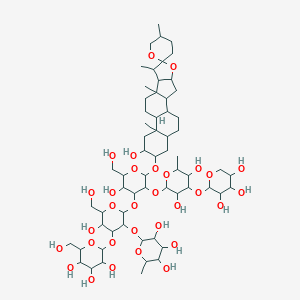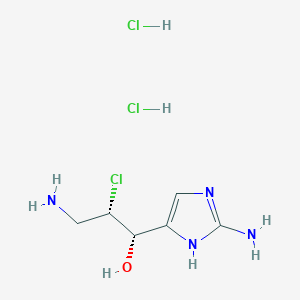
Ammonium tetrafluorosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tetrafluorosuccinate is a compound that has been developed for use as a polymerization processing aid in the manufacture of fluoropolymers. It is part of a class of chemicals that have been evaluated for their potential chronic toxicity and carcinogenicity, particularly in the context of occupational exposure during manufacturing processes .
Synthesis Analysis
The synthesis of ammonium tetrafluorosuccinate-related compounds often involves the use of ammonium or tetraalkylammonium salts as intermediates or reactants. For example, the synthesis of related fluorinated compounds can be achieved by reacting specific ammonium salts with other reagents to introduce the desired fluorinated functional groups .
Molecular Structure Analysis
The molecular structure of ammonium tetrafluorosuccinate itself is not directly discussed in the provided papers. However, related compounds such as ammonium tetrafluoroborate have been studied, revealing transformations between different phases at varying temperatures and detailed crystallographic information, which can provide insights into the bonding and geometry of similar ammonium-based fluorinated compounds .
Chemical Reactions Analysis
The chemical behavior of ammonium tetrafluorosuccinate under various conditions is not explicitly detailed in the provided papers. However, the related compound ammonium tetrafluoroborate has been shown to undergo phase transformations, which suggests that ammonium tetrafluorosuccinate may also exhibit interesting reactivity, particularly in response to temperature changes .
Physical and Chemical Properties Analysis
The physical and chemical properties of ammonium tetrafluorosuccinate can be inferred from studies on similar compounds. For instance, the chronic toxicity and carcinogenicity study of a related ammonium compound in Sprague–Dawley rats provides information on the biological effects of chronic exposure, indicating that high doses can lead to liver injury and the formation of benign tumors in certain organs . Additionally, the aquatic hazard and bioaccumulation study of a similar compound suggest low concern for aquatic hazard and bioaccumulation in aquatic organisms, which can be relevant for understanding the environmental impact of ammonium tetrafluorosuccinate .
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
One notable application of related ammonium salts is in the field of electrochemistry. For instance, ammonium tetrafluoroborate has been investigated for its use in electric double layer capacitors (EDLCs), demonstrating a wide potential window and high ionic conductivity. This makes it a practical choice for electrochemical capacitors due to its enhanced capacity and durability over traditional electrolytes (Sato, Masuda, & Takagi, 2004).
Nuclear Materials Processing
In the nuclear industry, research has focused on the recovery of uranium and ammonium fluoride from liquid residues, ending with the production of uranium tetrafluoride (UF4). This compound is critical for manufacturing metallic uranium, used as a raw material for uranium silicide, a preferred compound for nuclear fuel in research reactors (Neto, Carvalho, Garcia, Saliba-Silva, Riella, & Durazzo, 2017).
Chemical Vapor Deposition (CVD)
Ammonium tetrafluoroborate has also been utilized in chemical vapor deposition (CVD) processes to synthesize boron nitride (BN) coatings and nanotubes. Despite previous assumptions that it could not be used as a CVD precursor, research has shown that in the presence of a promoter such as MgCl2, crystalline BN phases and collapsed BN nanotubes can be produced (Tang, Bando, Shen, Zhi, & Golberg, 2006).
Eigenschaften
IUPAC Name |
diazanium;2,2,3,3-tetrafluorobutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4O4.2H3N/c5-3(6,1(9)10)4(7,8)2(11)12;;/h(H,9,10)(H,11,12);2*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMYEKRVNAZKOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372237 |
Source


|
| Record name | Ammonium perfluorobutanedioiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium tetrafluorosuccinate | |
CAS RN |
126996-02-9 |
Source


|
| Record name | Ammonium perfluorobutanedioiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)







